N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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Overview
Description
N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the chromeno-pyrimidine core structure.
Acetylation: Finally, the acetamide group is introduced through acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biology: The compound is used in cell viability assays and molecular docking studies to understand its interaction with biological targets.
Pharmacology: Research focuses on its neuroprotective and anti-neuroinflammatory properties.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.
Pathways Involved: It inhibits the endoplasmic reticulum stress response and apoptosis pathways, leading to reduced inflammation and cell death.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is unique due to its specific substitution pattern and the combination of chloro and methoxy groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H14ClN3O4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[9-chloro-2-(4-methoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C20H14ClN3O4/c1-10(25)22-19-16-17(14-9-12(21)5-8-15(14)28-20(16)26)23-18(24-19)11-3-6-13(27-2)7-4-11/h3-9H,1-2H3,(H,22,23,24,25) |
InChI Key |
FCRLTBBLDPNCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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